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Compound of Interest

Compound Name: S, S-diethyl-sulfoximine

Cat. No.: B2709600

For decades since its initial discovery, the sulfoximine functional group remained a niche
curiosity within the vast landscape of organic chemistry. However, a recent renaissance has
propelled this unique sulfur(VI) moiety to the forefront of modern drug discovery and synthetic
methodology.[1] Its distinctive combination of a stable, tetrahedral sulfur center, hydrogen bond
donor and acceptor capabilities, and its role as a versatile bioisostere for common functional
groups like sulfones and amides has captured the attention of medicinal chemists and process
scientists alike.[2][3]

This guide focuses on a foundational member of this class: S,S-diethyl-sulfoximine. While
complex, polyfunctional sulfoximines often feature in late-stage clinical candidates, a deep
understanding of this simple, symmetrical dialkyl variant provides an essential baseline for
appreciating the fundamental chemistry, reactivity, and potential of the entire class. As a senior
application scientist, my objective is not merely to list data but to provide a causal narrative,
connecting the structural and electronic properties of S,S-diethyl-sulfoximine to its practical
applications and handling.

Part 1: Synthesis and Structural Elucidation

The construction of the sulfoximine core is a critical first step. Modern synthetic methods have
evolved from harsh, classical conditions to milder, more functional-group-tolerant protocols,
making these scaffolds more accessible than ever.

Contemporary Synthetic Pathways

The most direct and widely adopted strategy for preparing simple, unprotected (NH)
sulfoximines involves a one-pot imidation and oxidation of the corresponding sulfide. This
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approach avoids the isolation of intermediate sulfoxides or sulfilimines, streamlining the
process significantly.

A state-of-the-art, metal-free protocol utilizes readily available reagents: a sulfide, an ammonia
source (such as ammonium carbamate), and a hypervalent iodine reagent as the oxidant.[2][3]
The proposed mechanism involves the in-situ formation of a highly reactive iminoiodinane,
which reacts directly with the sulfur center to forge the S-N bond, followed by oxidation to the
final sulfoximine state.[2]
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Starting Material
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Room Temperature

S, S-Diethyl-Sulfoximin
Final Product)

Aqueous Workup Flash Column
& Extraction Chromatography
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- Ammonium Carbamate (NH source) 1.5-2.5 equiv.
- PhI(OAc)2 (Oxidant)

- Methanol (Solvent)
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Caption: General workflow for the one-pot synthesis of S,S-diethyl-sulfoximine.

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectroscopic properties is fundamental to the successful
application and characterization of any chemical entity. While specific experimental data for
S,S-diethyl-sulfoximine is sparse in the literature, a reliable profile can be constructed from
data on close structural analogs like S,S-dibutyl-sulfoximine and general knowledge of the

functional group.[4][5]

Table 1: Core Physicochemical Properties of S,S-Diethyl-Sulfoximine
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Property Value | Description Source | Rationale
Molecular Formula C4H11NOS Calculated
Molecular Weight 121.20 g/mol Calculated
CAS Number 92523-32-5 [6]
) Based on analogs like dibutyl
Expected to be a colorless oil o _ _
Appearance ] ) sulfoximine (oil) and diphenyl
or low-melting solid. o )
sulfoximine (solid).[4]
The sulfoximine moiety is
. Expected to be soluble in highly polar and capable of H-
Solubility

water and polar protic solvents.

bonding, conferring aqueous
solubility.[7][8]

pKaH (Protonated form)

Estimated ~11 in MeCN.

Extrapolated from S,S-
dimethyl-sulfoximine (pKaH =
11.24 in MeCN).[9] This

indicates weak basicity.

pKa (NH proton)

Estimated ~32-35 in MeCN.

The NH proton is weakly
acidic, significantly less so
than an alcohol but suitable for
deprotonation by strong bases.
[91[10]

Spectroscopic Signatures:

e 1H NMR: The proton spectrum is expected to be simple and diagnostic.

o 0 ~3.0-3.2 ppm (quartet, 4H): The two methylene groups (-CHz-) adjacent to the chiral

sulfur center. They are diastereotopic and may present as a more complex multiplet.

o 0 ~2.5-3.5 ppm (broad singlet, 1H): The N-H proton. The broadness is due to quadrupole

coupling with the nitrogen atom and potential chemical exchange.[11]

o 0 ~1.3-1.5 ppm (triplet, 6H): The two terminal methyl groups (-CHs).
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e 13C NMR:
o 0 ~45-50 ppm: The methylene carbons (-CHz-).
o O ~7-9 ppm: The methyl carbons (-CHs).
« Infrared (IR) Spectroscopy:
o ~3270 cm~1: A characteristic sharp to medium peak for the N-H stretch.[11]

o ~1220 cm~1 & ~1100 cm~1: Strong absorptions corresponding to the asymmetric and
symmetric S=0 stretching vibrations, respectively.

e Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry with electrospray ionization (HRMS-ESI) is the
definitive method for confirmation. The expected primary ion would be the protonated
molecular ion, [M+H]*, at m/z 122.0634.[11]

Part 2: Chemical Reactivity and Synthetic Utility

The utility of S,S-diethyl-sulfoximine stems from the distinct reactivity of its three key
structural components: the N-H bond, the a-protons, and the nitrogen lone pair. This
“"triumvirate of reactivity" allows it to be used in a diverse array of chemical transformations.

N-Functionalization Lewis Base / Ligand a-Deprotonation
(Arylation, Acylation, Alkylation) (Metal Coordination) (C-Nucleophile Formation)

N-H Reactivity [N Lone Pair Reactivity

S,S-Diethyl-Sulfoximine

Click to download full resolution via product page

Caption: Key reactive sites of the S,S-diethyl-sulfoximine core.
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N-H Functionalization

The nitrogen atom can be readily functionalized. While its acidity is low, the NH proton can be
removed by strong bases, or it can participate in coupling reactions. This allows for the
synthesis of N-aryl, N-acyl, and N-alkyl derivatives, dramatically expanding the structural
diversity accessible from the parent compound.[8]

o-Carbon Acidity

The protons on the carbons adjacent to the sulfur atom are weakly acidic due to the electron-
withdrawing nature of the sulfoximidoyl group. Deprotonation with a strong base like n-
butyllithium generates a stabilized carbanion. This carbanion is a potent C-nucleophile, capable
of reacting with a wide range of electrophiles, enabling a-alkylation, a-acylation, and other
carbon-carbon bond-forming reactions.[8]

Role in Medicinal Chemistry and Drug Development

The sulfoximine moiety is increasingly valued as a "bioisostere” — a substituent that mimics
the steric and electronic properties of another group while potentially improving the
pharmacokinetic profile of a drug candidate.[1]

o Sulfone/Sulfonamide Mimic: It can replace sulfone or sulfonamide groups, maintaining or
improving biological activity while altering properties like solubility and metabolic stability.
The key difference is the introduction of a chiral center and a hydrogen bond donor/acceptor
site.[2][3]

e Improved Physicochemical Properties: Replacing a less polar group with a sulfoximine can
increase aqueous solubility and polarity, which is often beneficial for drug candidates.[1] For
example, studies have shown that replacing certain amine groups with a sulfoximine can
lead to significantly improved metabolic stability in liver microsomes.[1]

Part 3: Experimental Protocols and Safety

Trustworthy science relies on reproducible, self-validating protocols. The following is a
representative, generalized procedure for the synthesis of a simple S,S-dialkyl-sulfoximine from
its corresponding sulfide, based on established modern methodologies.[3][11]
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Protocol: One-Pot Synthesis of S,S-Diethyl-Sulfoximine

Objective: To prepare S,S-diethyl-sulfoximine from diethyl sulfide in a single, efficient step.

Materials:

Diethyl sulfide (1.0 equiv.)

Ammonium carbamate (1.5 equiv.)

(Diacetoxyiodo)benzene [PhI(OAc)z] (2.1 equiv.)

Methanol (MeOH), HPLC grade (to constitute a 0.5 M solution with respect to the sulfide)
Ethyl acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl
sulfide (1.0 equiv.) and ammonium carbamate (1.5 equiv.).

Solvent Addition: Add sufficient methanol to achieve a 0.5 M concentration of the sulfide.

Initiation: Add (diacetoxyiodo)benzene (2.1 equiv.) to the stirring suspension in one portion.
The flask should be open to the atmosphere.

Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction
is typically complete within 1-2 hours. Monitor progress by Thin-Layer Chromatography
(TLC) [Eluent: 9:1 DCM/MeOH], visualizing with potassium permanganate stain. The starting
sulfide will be less polar than the highly polar sulfoximine product.
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Quench and Extraction: Upon completion, remove the methanol under reduced pressure. To
the resulting residue, add ethyl acetate and saturated aqueous NaHCO:s to neutralize the
acetic acid byproduct.

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times
with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the combined organic layers over anhydrous MgSOQea, filter,
and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing
the polarity with methanol) to isolate the pure S,S-diethyl-sulfoximine.

Safety and Handling

While S,S-diethyl-sulfoximine itself does not have an extensive safety profile, data from
analogous sulfoximines and the reagents used in its synthesis dictate stringent safety
measures.[7][12]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile).[12]

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors or
direct contact with skin and eyes. Sulfoximines as a class may cause skin, eye, and
respiratory irritation.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

Reagent Hazards: (Diacetoxyiodo)benzene is an oxidizing agent and an irritant. Diethyl
sulfide is flammable and has a strong odor. Handle all reagents with appropriate care.

Conclusion

S,S-Diethyl-sulfoximine, while structurally simple, embodies the core chemical principles that
make the sulfoximine scaffold so compelling. Its accessible synthesis, predictable
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spectroscopic profile, and versatile reactivity at its nitrogen, a-carbon, and sulfur centers
provide a robust platform for further chemical exploration. For researchers in drug discovery
and synthetic chemistry, a firm grasp of these fundamental properties is the key to unlocking
the full potential of this increasingly important functional group.

References
» Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [DOI]. This

reference points to generic supplementary information containing NMR data for related
sulfoximines. A representative example is often found in supporting information for papers on
sulfoximine synthesis.

» Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for
ChemComm. This document provides spectroscopic data for various sulfoximines, including
iminodibutyl-A6-sulfanone.

e Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Synthesis of Enantioenriched NH-
Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 93, 213-229. [Link]

e Lohier, J. F, et al. (2017). Mechanistic Investigation of the NH-Sulfoximination of Sulfide.
Evidence for A6-sulfanenitrile intermediates.

e Anselmi, E., et al. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity,
Basicity and Lipophilicity. Chemistry — A European Journal, 31(1), e202402329. [Link]

e Bolm, C,, et al. (2019). One-Pot Synthesis of N-lodo Sulfoximines from Sulfides. The Journal
of Organic Chemistry, 84(9), 5550-5558. [Link]

e Zenzola, M., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium
Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-
60. [Link]

e Castilho, M. S., et al. (2007). Synthesis and Bioactivity of New Phosphorylated R,R'-
substituted Sulfoximines. Molecules, 12(4), 803-810. [Link]

e Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. [Link]

e ResearchGate. (n.d.). Substrate scope for sulfoximines. This is a general reference to the
reactivity and stability of sulfoximines. [Link]

e ResearchGate. (n.d.).

e Organic Chemistry Portal. (n.d.).

e Gehringer, M., et al. (2016). Novel Pieces for the Emerging Picture of Sulfoximines in Drug
Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and
Advanced Clinical Candidates. Journal of Medicinal Chemistry, 59(21), 9871-9884. [Link]

e ResearchGate. (n.d.).

» Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry Journal. General
discussion on sulfoximine NH pKa in the context of Mitsunobu reactions. [Link]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2709600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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